3,3'-Bis(allyloxy)-[1,1'-biphenyl]-4,4'-diamine
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Overview
Description
3,3’-Bis(allyloxy)-[1,1’-biphenyl]-4,4’-diamine is an organic compound characterized by the presence of two allyloxy groups attached to a biphenyl core, with diamine functionalities at the 4,4’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Bis(allyloxy)-[1,1’-biphenyl]-4,4’-diamine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated biphenyl derivative with an organoboron compound in the presence of a palladium catalyst.
Introduction of Allyloxy Groups: The allyloxy groups can be introduced via a nucleophilic substitution reaction, where an allyl halide reacts with a biphenyl derivative containing hydroxyl groups.
Addition of Diamine Functionalities:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Types of Reactions:
Reduction: The compound can be reduced to form the corresponding biphenyl derivatives with reduced allyloxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Reduced biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3,3’-Bis(allyloxy)-[1,1’-biphenyl]-4,4’-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3’-Bis(allyloxy)-[1,1’-biphenyl]-4,4’-diamine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1,3-Bis(allyloxy)-2-propanol: Another compound with allyloxy groups, used in similar applications.
4,5-Bis(allyloxy)phenyl derivatives: Compounds with similar structural features and biological activities.
Uniqueness: 3,3’-Bis(allyloxy)-[1,1’-biphenyl]-4,4’-diamine is unique due to its biphenyl core with diamine functionalities, which provides distinct chemical reactivity and potential for diverse applications in various fields of research .
Properties
IUPAC Name |
4-(4-amino-3-prop-2-enoxyphenyl)-2-prop-2-enoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-9-21-17-11-13(5-7-15(17)19)14-6-8-16(20)18(12-14)22-10-4-2/h3-8,11-12H,1-2,9-10,19-20H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELSBXFOJQQGDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OCC=C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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